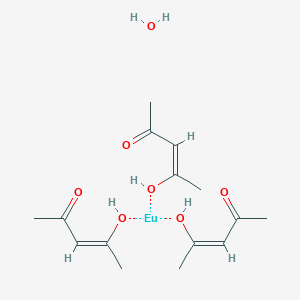
Europium(III) acetylacetonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium(III) acetylacetonate hydrate: is a coordination compound with the chemical formula Eu(C₅H₇O₂)₃·xH₂O. It is a complex of europium, a rare earth element, with acetylacetonate ligands and water molecules. This compound is known for its luminescent properties and is widely used in various scientific and industrial applications.
Mechanism of Action
- The primary target of this complex is the europium ion (Eu3+), which plays a crucial role in its luminescent properties .
- The complex absorbs energy from external sources (e.g., UV light) and undergoes electronic transitions. Upon relaxation, it emits characteristic photoluminescence in the visible spectrum, producing sharp emission lines at approximately 465 nm (blue), 525 nm (green), and 579 nm (yellow) .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of Europium(III) acetylacetonate hydrate are not fully understood. It is known that the compound can interact with various biomolecules. For instance, it has been observed to form mixed-ligand complexes in the presence of other ligands
Cellular Effects
It has been noted that the compound can enhance photoluminescence in certain materials , which suggests that it could potentially influence cellular processes related to light absorption and emission.
Molecular Mechanism
It is known that the compound can undergo dehydration to form an oxo-cluster . This behavior suggests that this compound may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to demonstrate more efficient luminescence when doped into amorphous titania, compared to after calcination to convert amorphous to anatase . This suggests that the compound’s effects can change over time and under different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium(III) acetylacetonate hydrate can be synthesized through the reaction of europium(III) chloride or europium(III) nitrate with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the dissolution of europium salts in an appropriate solvent, followed by the addition of acetylacetone and a base. The mixture is stirred and heated to facilitate the reaction, and the product is isolated by filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Europium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Complexation: It forms complexes with other ligands, such as trialkylbenzylammonium chloride, resulting in mixed-ligand complexes.
Thermal Decomposition: Upon heating, it decomposes to form europium oxide and acetylacetone.
Common Reagents and Conditions:
Complexation Reactions: Typically involve the use of organic solvents and additional ligands under mild conditions.
Thermal Decomposition: Requires heating under controlled temperatures to avoid complete degradation of the compound.
Major Products:
Complexation: Mixed-ligand complexes with enhanced luminescent properties.
Thermal Decomposition: Europium oxide and acetylacetone.
Scientific Research Applications
Europium(III) acetylacetonate hydrate has a wide range of applications in scientific research, including:
Luminescent Materials: Used in the fabrication of phosphors for display and lighting technologies due to its strong luminescence.
Catalysis: Serves as a catalyst in various organic synthesis reactions.
Biomedical Imaging: Utilized in the development of contrast agents for magnetic resonance imaging (MRI) and other imaging techniques.
Nanotechnology: Incorporated into nanoparticles for enhanced optical and electronic properties.
Comparison with Similar Compounds
- Gadolinium(III) acetylacetonate hydrate
- Terbium(III) acetylacetonate hydrate
- Neodymium(III) acetylacetonate hydrate
- Samarium(III) acetylacetonate hydrate
- Cerium(III) acetylacetonate hydrate
Uniqueness: Europium(III) acetylacetonate hydrate is unique due to its strong red luminescence, which is more intense compared to other lanthanide acetylacetonates. This makes it particularly valuable in applications requiring high luminescence efficiency, such as in display technologies and biomedical imaging .
Properties
CAS No. |
181266-82-0 |
|---|---|
Molecular Formula |
C15H26EuO7 |
Molecular Weight |
470.33 g/mol |
IUPAC Name |
europium;(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;hydrate |
InChI |
InChI=1S/3C5H8O2.Eu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b2*4-3+;4-3-;; |
InChI Key |
SBDZTTRWSNYRHZ-HXGNVLNTSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Eu] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Eu] |
Synonyms |
Eu(acac)3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-4-methyl-,](/img/new.no-structure.jpg)
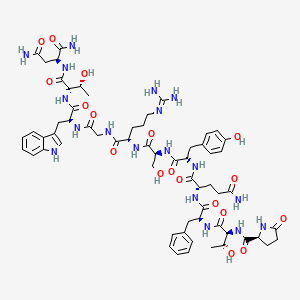
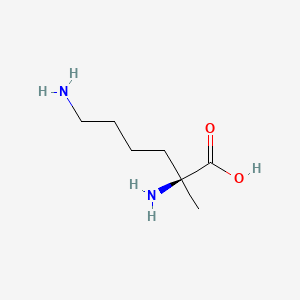

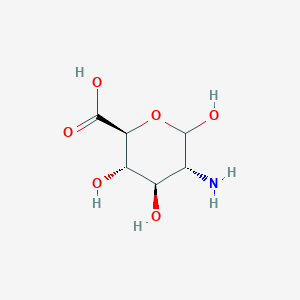
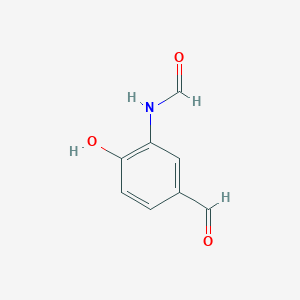
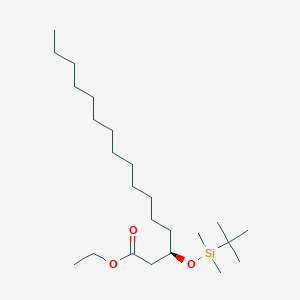
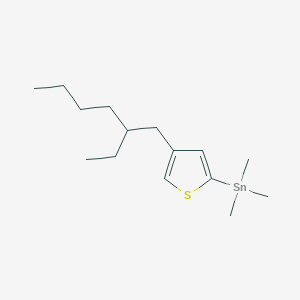
![N-[2-(5-Methoxy-2-thienyl)ethyl]formamide](/img/structure/B1142915.png)

